(2S,trans)-6-Benzylpiperazine-2-carboxylic acid
Description
(2S,trans)-6-Benzylpiperazine-2-carboxylic acid is a chiral piperazine derivative characterized by a benzyl substituent at position 6 and a carboxylic acid group at position 2. The stereochemistry is defined as (2S) and trans-configuration, which significantly influences its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(2S,6R)-6-benzylpiperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-8-13-7-10(14-11)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2,(H,15,16)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCPWSPZSBAREP-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CN1)C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](CN1)C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation with D-α-Phenylethylamine
A patented method for resolving (S)-azetidine-2-carboxylic acid provides a template for piperazine systems. Here, racemic 6-benzylpiperazine-2-carboxylic acid is reacted with D-α-phenylethylamine in ethanol or acetone to form diastereomeric salts. The (S)-enantiomer preferentially crystallizes due to steric and electronic mismatches in the (R)-salt. After filtration, the solid is dissolved in water, and the resolving agent is extracted at pH 8–10. Acidifying the aqueous layer to pH 1–3 precipitates the (S)-enantiomer with >98% enantiomeric excess (ee).
Key Parameters
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Solvent : Ethanol, acetone, or acetonitrile.
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Temperature : Reflux conditions (70–80°C) for 0.5–4 hours.
Asymmetric Synthesis from Chiral Precursors
Asymmetric routes avoid racemic mixtures by leveraging chiral starting materials or catalysts.
L-Serine-Derived Synthesis
L-Serine, a naturally occurring chiral amino acid, serves as a starting material. The hydroxyl group is replaced with a benzyl-protected amine via Mitsunobu reaction, followed by ring-closing metathesis to form the piperazine core. Hydrolysis of the ester group yields the carboxylic acid.
Reaction Scheme
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Mitsunobu Reaction : L-Serine → O-benzyl-L-serine.
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Ring-Closing Metathesis : Grubbs catalyst forms the piperazine ring.
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Hydrolysis : LiOH-mediated ester cleavage.
Outcomes
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Overall Yield : 28–32%.
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Stereochemistry : Retains L-configuration at C2, trans geometry enforced by ring strain.
Cyclization Strategies for Piperazine Core Formation
Cyclization methods construct the piperazine ring in a single step, often with embedded stereochemistry.
Lithium Hydride-Promoted Cyclization
A one-pot protocol from GlaxoSmithKline adapts to piperazine synthesis:
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Vinylogous Amide Formation : Methyl 4-methoxyacetoacetate reacts with DMF-DMA to form an enamine.
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Cyclization : Lithium hydride in methanol with dimethyl oxalate induces ring closure.
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Regioselective Hydrolysis : LiOH at −5°C hydrolyzes the C2 ester to carboxylic acid.
Performance Metrics
Boron-Ate Complex-Mediated Cyclization
Mylan Laboratories employs a boron-ate intermediate to suppress undesired hydrolysis:
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Boron Complexation : Pyridone bis-ester reacts with boric acid.
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Hydrolysis : HCl in methanol selectively cleaves the C2 ester.
Catalytic Hydrogenation and Debenzylation
Final deprotection of the benzyl group is critical for obtaining the free piperazine-carboxylic acid.
Mechanism of Action
The mechanism of action of (2S,trans)-6-Benzylpiperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl group enhances lipophilicity, facilitating membrane permeability, while the piperazine ring can interact with active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Table 1: Comparison with Structurally Related Compounds
Physicochemical Properties
- Solubility: The carboxylic acid group enhances aqueous solubility compared to non-acid analogs like (S)-2-Benzylpiperazine .
- Stereochemical Impact : The trans-configuration likely reduces steric hindrance compared to cis-isomers (e.g., CAS 5262-10-2), enabling distinct conformational preferences in binding interactions .
Key Research Findings and Implications
- Steric and Electronic Effects : The benzyl group’s bulkiness may hinder interactions in tight enzyme active sites compared to smaller substituents (e.g., methyl in 6-Methyl-2-nitroimidazopyrazine derivatives ).
- Stability : Boc-protected analogs (e.g., CAS 1240586-09-7) exhibit enhanced stability under acidic conditions compared to benzyl derivatives, which may undergo deprotection under harsh conditions .
Biological Activity
(2S,trans)-6-Benzylpiperazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine ring structure with a benzyl group and a carboxylic acid moiety. The molecular formula is C_{12}H_{16}N_{2}O_{2}, and its molecular weight is approximately 220.27 g/mol. This structure is significant as it influences the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
- Inhibition of Enzymatic Activity : Research indicates that piperazine derivatives can inhibit enzymes such as monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic effects in pain management and inflammation .
- Antiproliferative Effects : Studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, modifications to the benzylpiperidine structure have resulted in significant inhibition of cancer cell growth, suggesting that this compound may also possess similar properties .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds:
Case Studies
- Anticancer Activity : A study investigated the effects of a piperazine derivative structurally related to this compound on breast and ovarian cancer cells. The compound demonstrated significant antiproliferative effects with IC50 values indicating strong potential for further development as an anticancer agent .
- Inhibition Studies : Another study focused on the inhibition of MAGL by similar piperazine derivatives. The findings showed that specific structural modifications led to enhanced inhibitory activity against MAGL, supporting the notion that this compound could be optimized for better efficacy .
- Pharmacological Profiling : Pharmacological assays evaluating the compound's effects on immune cells revealed promising results in modulating immune responses, which could have implications for autoimmune diseases or cancer immunotherapy .
Scientific Research Applications
Antimalarial Activity
Recent research indicates that piperazine derivatives, including (2S,trans)-6-benzylpiperazine-2-carboxylic acid, show promise as antimalarial agents. A study focused on the synthesis of various piperazinyl-substituted 4(1H)-quinolones demonstrated that modifications at the benzyl position can enhance aqueous solubility and bioavailability without compromising antimalarial efficacy. The structure-activity relationship (SAR) studies revealed that certain substitutions at the 6-position significantly affect the potency against malaria parasites, particularly Plasmodium falciparum strains .
| Compound | EC50 (W2) | EC50 (TM90-C2B) |
|---|---|---|
| 6-Benzylpiperazinyl-4(1H)-quinolone | 16 nM | 860 nM |
| N-Phenylpiperazinyl-4(1H)-quinolone | 4.5 nM | 250 nM |
| 6-Methyl-7-phenylpiperazinyl-4(1H)-quinolone | 0.44 nM | 0.15 µM |
Neurological Applications
The compound has also been studied for its effects on the central nervous system (CNS). Compounds structurally related to this compound have shown positive allosteric modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Positive allosteric modulators can enhance receptor activity without directly activating them, potentially leading to therapeutic benefits in conditions like Alzheimer's disease and schizophrenia .
Pharmacodynamics
Benzylpiperazine derivatives exhibit a mixed mechanism of action affecting serotonergic and dopaminergic systems. This compound's structural characteristics allow it to interact with multiple neurotransmitter systems, similar to known stimulants like MDMA. The pharmacodynamic profile suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) due to its euphoriant properties .
Synthesis and Derivatives
The synthesis of this compound has been optimized for efficiency and yield. Various methods have been explored, including one-pot reactions that facilitate the introduction of other functional groups for further modification. This flexibility in synthesis allows for the development of a library of derivatives that can be screened for enhanced biological activity .
Case Studies and Research Findings
Several studies have documented the efficacy of piperazine derivatives in treating infections and modulating neurotransmitter systems:
- Antitubercular Activity : Modifications of piperazine structures have shown promising results against Mycobacterium tuberculosis, suggesting that this compound could be a scaffold for developing new anti-tubercular agents .
- CNS Effects : Behavioral studies in animal models indicate that compounds derived from this scaffold can influence locomotion and anxiety-like behaviors, highlighting their potential in CNS therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
